Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring substituted with an ethyl ester and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated benzofuran derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzofuran derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The benzofuran core can interact with biological targets, potentially leading to bioactive properties .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Biological Activity
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C16H21BNO4
- Molecular Weight : 316.16 g/mol
- CAS Number : 1426136-45-9
- Appearance : White to off-white solid
- Purity : Typically >97% .
Synthesis
The synthesis of this compound involves the use of boron-containing reagents which enhance the compound's reactivity and biological interactions. The synthetic pathway often includes steps such as esterification and boronation which are crucial for achieving the desired molecular structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For example:
The proposed mechanism involves the interaction with tubulin and disruption of microtubule dynamics which is critical for cell division. This interaction is facilitated by the unique structural features of the benzofuran moiety combined with the dioxaborolane group that enhances binding affinity .
Study 1: Antiproliferative Effects
A study conducted by Flynn et al. evaluated the effects of various benzofuran derivatives on human cancer cell lines. The findings indicated that this compound exhibited a tenfold increase in potency compared to conventional treatments across multiple tested lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 6-(4,4,5,5-tetramethyl...) | MCF-7 | ~5 |
Ethyl 6-(4,4,5,5-tetramethyl...) | MDA-MB-231 | ~7 |
5-Fluorouracil | MCF-7 | 17.02 |
5-Fluorouracil | MDA-MB-231 | 11.73 |
Study 2: Selectivity Index
Another study assessed the selectivity index of ethyl 6-(4,4,5,5-tetramethyl...) against normal cells versus cancer cells. Results indicated a significantly lower toxicity profile towards normal human cells compared to cancerous cells .
Properties
Molecular Formula |
C17H21BO5 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H21BO5/c1-6-20-15(19)13-10-21-14-9-11(7-8-12(13)14)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3 |
InChI Key |
FZYQHAQHWFUZSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C(=O)OCC |
Origin of Product |
United States |
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